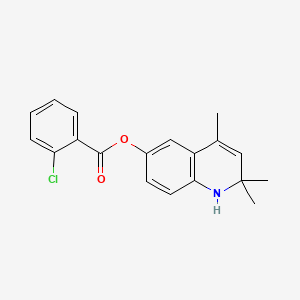

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-chlorobenzoate

CAS No.:

Cat. No.: VC15631128

Molecular Formula: C19H18ClNO2

Molecular Weight: 327.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18ClNO2 |

|---|---|

| Molecular Weight | 327.8 g/mol |

| IUPAC Name | (2,2,4-trimethyl-1H-quinolin-6-yl) 2-chlorobenzoate |

| Standard InChI | InChI=1S/C19H18ClNO2/c1-12-11-19(2,3)21-17-9-8-13(10-15(12)17)23-18(22)14-6-4-5-7-16(14)20/h4-11,21H,1-3H3 |

| Standard InChI Key | DVDGREWDMHUOQH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3Cl)(C)C |

Introduction

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-chlorobenzoate is a complex organic compound belonging to the quinoline family. It features a dihydroquinoline backbone with a chlorobenzoate moiety attached, which contributes to its unique chemical and biological properties. This compound is of interest in organic synthesis and materials science due to its potential applications in various fields, including medicinal chemistry and antioxidant research.

Synthesis and Chemical Reactions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-chlorobenzoate typically involves multiple steps, including reactions with substituted benzoic acids and amines. The process requires careful control of reaction conditions such as temperature, solvent choice, and the presence of catalysts to optimize yields and purity.

Biological Activity and Applications

This compound is primarily noted for its antioxidant properties, which are beneficial in reducing oxidative stress and inflammation. Similar compounds derived from dihydroquinoline have shown potential in anti-inflammatory and neuroprotective applications by scavenging free radicals and modulating cellular signaling pathways.

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate | Contains a carboxylate instead of chlorobenzoate | Strong antioxidant activity; used in rubber additives |

| 1,2-Dihydro-2,2,4-trimethylquinoline | Lacks the benzoate moiety | Exhibits similar antioxidant properties |

| Ethoxyquin | Contains an ethoxy group | Used as a food preservative; moderate toxicity |

Interaction Studies and Therapeutic Potential

Research into the interactions of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-chlorobenzoate with biomolecules suggests its potential role in therapeutic strategies aimed at mitigating oxidative damage. Similar compounds, like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, have demonstrated effectiveness in reducing oxidative stress and inflammation in animal models, highlighting the therapeutic potential of dihydroquinoline derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume